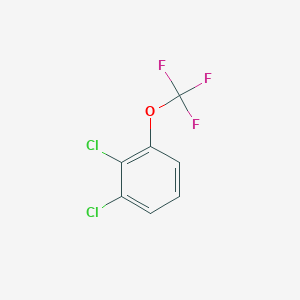

1,2-Dichloro-3-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dichloro-3-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H3Cl2F3O . It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a trifluoromethoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

This compound is a derivative of benzene, which is known to interact with various biological targets, but the specific targets for this compound remain to be identified .

Mode of Action

As a benzene derivative, it may interact with its targets through non-covalent interactions such as hydrophobic interactions, pi-stacking, and hydrogen bonding .

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical processes, including oxidative stress and inflammation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Benzene and its derivatives are known to cause oxidative stress and inflammation, which can lead to cellular damage .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,2-Dichloro-3-(trifluoromethoxy)benzene. For instance, high temperatures may increase the volatility of the compound, potentially affecting its stability and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-dichlorobenzene with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include dechlorinated benzene derivatives.

Scientific Research Applications

1,2-Dichloro-3-(trifluoromethoxy)benzene is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.

Medicine: As a precursor for the development of pharmaceuticals and agrochemicals.

Industry: In the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

- 1,2-Dichloro-4-(trifluoromethoxy)benzene

- 1,3-Dichloro-2-(trifluoromethoxy)benzene

- 1,4-Dichloro-2-(trifluoromethoxy)benzene

Comparison: 1,2-Dichloro-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the chlorine and trifluoromethoxy groups on the benzene ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can be advantageous in various applications.

Biological Activity

1,2-Dichloro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of two chlorine atoms, one trifluoromethoxy group, and a benzene ring. This unique structural arrangement contributes to its chemical reactivity and potential biological activity. Research into the biological effects of this compound is ongoing, with studies focusing on its interactions with various biomolecules and its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula: C7Cl2F3O

- Molecular Weight: 227.01 g/mol

The compound's structure includes multiple halogen substituents, which enhance its reactivity and influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The electronegative fluorine and chlorine atoms, along with the trifluoromethoxy group, enhance its binding affinity to various substrates, modulating biochemical pathways that can lead to significant biological effects.

Biological Activity

Research indicates that this compound exhibits potential biological activity through various mechanisms:

- Antimicrobial Activity: Preliminary studies suggest that this compound may have antimicrobial properties, although specific mechanisms remain to be fully elucidated. Further research is needed to quantify its efficacy against different microbial strains.

- Cytotoxicity: In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate varying levels of cytotoxicity, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacteria | |

| Cytotoxicity | Varies across cancer cell lines | |

| Enzyme Inhibition | Possible inhibition of specific kinases |

Case Studies

- Antimicrobial Studies : A study investigated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, warranting further exploration into their mechanisms and applications in treating infections.

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of halogenated compounds on cancer cells, this compound was found to exhibit varying degrees of cytotoxicity across different cancer cell lines. The study highlighted the need for further investigation into structure-activity relationships to optimize its anticancer potential.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance biological activity. These studies have employed both in vitro assays and computational modeling to predict interactions with biological targets.

Table 2: Synthesis and Biological Evaluation of Derivatives

Properties

IUPAC Name |

1,2-dichloro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSFEMSBYALHSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.